2-Chloroquinolin-8-ol;ZINC 2-Chloroquinolin-8-ol;ZINC
Brand Name: Vulcanchem
CAS No.:
VCID: VC18459613
InChI: InChI=1S/C9H6ClNO.Zn/c10-8-5-4-6-2-1-3-7(12)9(6)11-8;/h1-5,12H;
SMILES:
Molecular Formula: C9H6ClNOZn
Molecular Weight: 245.0 g/mol

2-Chloroquinolin-8-ol;ZINC

CAS No.:

Cat. No.: VC18459613

Molecular Formula: C9H6ClNOZn

Molecular Weight: 245.0 g/mol

* For research use only. Not for human or veterinary use.

2-Chloroquinolin-8-ol;ZINC -

Specification

Molecular Formula C9H6ClNOZn
Molecular Weight 245.0 g/mol
IUPAC Name 2-chloroquinolin-8-ol;zinc
Standard InChI InChI=1S/C9H6ClNO.Zn/c10-8-5-4-6-2-1-3-7(12)9(6)11-8;/h1-5,12H;
Standard InChI Key GHIBVJFEWCTZQU-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)O)N=C(C=C2)Cl.[Zn]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Connectivity

The zinc complex of 2-chloroquinolin-8-ol consists of a zinc ion coordinated to the deprotonated form of the ligand. The molecular formula C9H6ClNOZn\text{C}_9\text{H}_6\text{ClNOZn} indicates a 1:1 metal-to-ligand ratio . The ligand itself, 2-chloroquinolin-8-ol, is a bicyclic aromatic compound featuring a hydroxyl group at the 8-position and a chlorine atom at the 2-position of the quinoline backbone . The SMILES notation for the complex, C1=CC2=C(C(=C1)O)N=C(C=C2)Cl.[Zn], highlights the bonding between the zinc atom and the oxygen and nitrogen atoms of the ligand .

Table 1: Key Identifiers of 2-Chloroquinolin-8-ol;ZINC

PropertyValueSource
IUPAC Name2-chloroquinolin-8-ol;zinc
Molecular FormulaC9H6ClNOZn\text{C}_9\text{H}_6\text{ClNOZn}
Molecular Weight245.0 g/mol
Parent Compound (CID)274878 (2-chloroquinolin-8-ol)
InChI KeyGHIBVJFEWCTZQU-UHFFFAOYSA-N

Structural Analysis

Synthesis and Preparation

Ligand Synthesis

The free ligand, 2-chloroquinolin-8-ol, is synthesized via chlorination of 8-hydroxyquinoline or through Skraup-type cyclization reactions involving chlorinated precursors . Its purity is critical for subsequent complexation with zinc, as impurities may alter stoichiometry or coordination behavior.

Complex Formation

The zinc complex is typically prepared by reacting 2-chloroquinolin-8-ol with a zinc salt (e.g., zinc acetate or sulfate) in a polar solvent such as ethanol or water. The reaction proceeds under reflux conditions, often requiring pH adjustment to deprotonate the hydroxyl group and facilitate metal binding . Isolation involves filtration and recrystallization to yield the pure complex.

Table 2: Comparative Properties of Ligand and Complex

Property2-Chloroquinolin-8-ol2-Chloroquinolin-8-ol;ZINC
Molecular FormulaC9H6ClNO\text{C}_9\text{H}_6\text{ClNO}C9H6ClNOZn\text{C}_9\text{H}_6\text{ClNOZn}
Molecular Weight179.6 g/mol245.0 g/mol
Melting Point63–64°CNot reported
Boiling Point342.1°C (predicted)Not reported

Physicochemical Properties

Thermal Stability

While the ligand exhibits a melting point of 63–64°C , the zinc complex’s thermal behavior remains uncharacterized in available literature. Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) would be required to determine decomposition temperatures and stability under heating.

Solubility and Reactivity

The ligand is sparingly soluble in water but dissolves in organic solvents like ethanol and dimethylformamide . The zinc complex’s solubility profile is likely similar, though coordination to the metal ion may reduce solubility in nonpolar solvents. Reactivity studies are absent, but the complex is expected to undergo ligand substitution reactions in the presence of stronger field ligands.

Recent Advances and Research Gaps

  • Spectroscopic Characterization: UV-Vis, IR, and NMR data are needed to confirm structure.

  • Biological Profiling: Antibacterial, antifungal, and cytotoxic assays remain unexplored.

  • Material Properties: Investigations into luminescence or catalytic efficiency could unveil novel applications.

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